molecular formula C12H12N4O5S3 B12615826 C12H12N4O5S3

C12H12N4O5S3

Cat. No.: B12615826
M. Wt: 388.4 g/mol
InChI Key: VWZJFSLXFYBCHM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H12N4O5S3 is a complex organic molecule. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a combination of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12H12N4O5S3 can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product.

Industrial Production Methods

In industrial settings, the production of This compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

C12H12N4O5S3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.

    Substitution: Conditions vary based on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

C12H12N4O5S3: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which C12H12N4O5S3 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or signal transduction pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

C12H12N4O5S3: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups, such as other cyanoacetamide derivatives or sulfur-containing organic molecules.

    Uniqueness: The specific combination of atoms and functional groups in gives it distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C12H12N4O5S3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-(thiophen-2-ylsulfonylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C12H12N4O5S3/c17-23(18,10-4-1-3-9-12(10)16-21-15-9)13-6-7-14-24(19,20)11-5-2-8-22-11/h1-5,8,13-14H,6-7H2

InChI Key

VWZJFSLXFYBCHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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